N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused imidazo-triazole core substituted with a 4-ethoxyphenyl group at position 7 and a sulfanyl-linked acetamide moiety at position 2. The acetamide group is further substituted with a 4-acetamidophenyl ring. Its synthesis likely involves multi-step reactions, including thiol-alkylation and cyclization, as seen in related compounds .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-3-31-19-10-8-18(9-11-19)27-12-13-28-21(27)25-26-22(28)32-14-20(30)24-17-6-4-16(5-7-17)23-15(2)29/h4-11H,3,12-14H2,1-2H3,(H,23,29)(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXPYWKPUMWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves multiple steps, typically starting with the preparation of the imidazo[2,1-c][1,2,4]triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the ethoxyphenyl and acetamidophenyl groups, followed by the attachment of the sulfanylacetamide moiety. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl or acetamidophenyl groups, using reagents like halides or amines.
Scientific Research Applications
N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound with a variety of potential applications in scientific research. It belongs to the class of imidazo[2,1-c][1,2,4]triazoles, known for their diverse pharmacological activities. The compound combines an acetamide group with a sulfanyl linkage and an imidazo[2,1-c][1,2,4]triazole core, making it a subject of interest in medicinal chemistry.
Chemical Properties and Structure
this compound has a molecular formula of and a molar mass of approximately 372.45 g/mol. Key chemical properties include its ability to undergo various chemical reactions such as oxidation.
Synthesis
The synthesis of this compound typically involves several synthetic routes. The reaction conditions are optimized to enhance yield and purity, and techniques such as high-throughput screening and continuous flow reactors may be employed to improve efficiency. Purification methods like recrystallization and chromatography are essential to isolate the final product in its desired form.
Potential Applications
this compound has potential applications in various scientific fields:
- Medicinal Chemistry: Due to its unique structural features and potential biological activities, this compound is of interest in medicinal chemistry.
- Pharmacological Research: The compound's mechanism of action involves interaction with specific biological targets, such as enzymes or receptors within biological systems. Research into its exact mechanisms is ongoing and may reveal further insights into its pharmacological potential.
- Therapeutic Development: Research continues into its efficacy and safety profiles for potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
The imidazo[2,1-c][1,2,4]triazole core distinguishes this compound from simpler 1,2,4-triazole derivatives. For example:
- Compound 7h (): Contains a 1,2,4-triazole core with a 4-chlorophenyl group and p-tolylaminomethyl substituent. The absence of an imidazole ring reduces planarity and may alter binding affinity compared to the fused imidazo-triazole system .
- Compound 7a (): Features a 1,2,4-triazole/oxime hybrid.
Substituent Effects
- 4-Ethoxyphenyl vs. 4-Methoxyphenyl : The ethoxy group in the target compound may enhance lipophilicity and metabolic stability compared to the methoxy-substituted analog (e.g., 330551-80-9 in ) .
- Acetamide Linkage : The sulfanyl-acetamide sidechain is conserved in anti-exudative agents like 3.1-3.21 (). However, substitution at the phenyl ring (e.g., fluorine, chlorine) in these analogs modulates anti-inflammatory potency .
Biological Activity
N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (CAS No. 921789-76-6) is a complex organic compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.
Compound Overview
The compound features a unique structure comprising an acetamidophenyl group linked to an imidazo[2,1-c][1,2,4]triazole ring through a sulfanyl linkage. This structural configuration is significant as it influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N6O3S |
| Molecular Weight | 452.5 g/mol |
| CAS Number | 921789-76-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate biochemical pathways through:
- Enzyme Inhibition : It may inhibit key enzymes involved in various metabolic processes.
- Receptor Binding : The compound can bind to receptors and alter their activity, leading to physiological changes.
Pharmacological Properties
Research indicates that compounds in the imidazo[2,1-c][1,2,4]triazole class often exhibit diverse pharmacological effects. The following properties have been associated with similar compounds:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo.
- Anti-inflammatory Effects : Potential reduction in inflammatory markers has been noted in preliminary studies.
Antimicrobial Activity
A study investigating the antimicrobial effects of related imidazo[2,1-c][1,2,4]triazole derivatives found that they exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Potential
In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours of treatment
- Mechanism : Induction of oxidative stress leading to cell death.
Anti-inflammatory Effects
Research has shown that certain derivatives can reduce the levels of pro-inflammatory cytokines in cell cultures. A notable study reported:
- Cytokines Measured : TNF-alpha and IL-6
- Reduction Rate : Up to 50% at concentrations of 10 µM.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-acetamidophenyl)-2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide, and how is its structural integrity validated?
- Methodology : The synthesis typically involves multi-step heterocyclic chemistry. For example, the imidazo[2,1-c][1,2,4]triazole core is constructed via cyclization of substituted triazole precursors, followed by thiolation and coupling with the acetamide moiety. Structural validation includes:
- 1H NMR spectroscopy : Proton signals for the acetamide group (δ ~2.0 ppm for CH₃ and δ ~10.0 ppm for NH) and ethoxyphenyl substituents (δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂).
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content matching theoretical values .
Q. Which in vivo models are appropriate for assessing the anti-exudative activity of this compound?
- Methodology : The formalin-induced rat paw edema model is widely used. Key steps include:
- Administering the compound intraperitoneally (10–50 mg/kg) 1 hour before formalin injection.
- Measuring paw volume displacement plethysmographically at 30-minute intervals for 4 hours.
- Comparing results with positive controls (e.g., indomethacin) and vehicle groups. Activity is quantified as % inhibition of exudate formation .
Advanced Research Questions
Q. How can researchers systematically analyze the structure-activity relationship (SAR) of substituents on the acetamide and triazole moieties?
- Methodology :
Substituent variation : Introduce electron-withdrawing (e.g., nitro, fluorine) or donating (e.g., methoxy) groups at the phenyl ring (Position 4) and acetyl radicals (Position 3) .
Biological screening : Test analogs in parallel for anti-exudative, anti-inflammatory, and analgesic activities.
Data correlation : Use QSAR models to link physicochemical properties (e.g., logP, polar surface area) with activity. For example:
| Substituent (Position 4) | logP | Anti-exudative Activity (% Inhibition) |
|---|---|---|
| -OCH₂CH₃ (Ethoxy) | 3.2 | 78% |
| -NO₂ (Nitro) | 2.8 | 62% |
| -F (Fluoro) | 2.5 | 85% |
Higher hydrophobicity (logP >3) correlates with enhanced activity due to improved membrane permeability .
Q. What experimental design strategies optimize synthesis yield and purity for this compound?
- Methodology : Apply Design of Experiments (DoE) principles:
- Variables : Reaction temperature, solvent polarity, catalyst concentration.
- Response surface modeling : Identify optimal conditions (e.g., 60°C, DMF solvent, 10 mol% K₂CO₃) to maximize yield (>75%) and minimize byproducts.
- Validation : Confirm reproducibility across 3 independent batches .
Q. How should contradictory biological activity data between in vitro and in vivo assays be resolved?
- Methodology :
- Cross-validation : Use complementary assays (e.g., COX-2 inhibition in vitro vs. carrageenan-induced pleurisy in vivo).
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to assess bioavailability discrepancies.
- Mechanistic studies : Perform Western blotting or ELISA to verify target engagement (e.g., TNF-α suppression) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
